An In-depth Technical Guide to the Ru-(R,R)-Ms-DENEB Catalyst
An In-depth Technical Guide to the Ru-(R,R)-Ms-DENEB Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ru-(R,R)-Ms-DENEB catalyst is a highly efficient and versatile homogeneous catalyst for asymmetric hydrogenation and transfer hydrogenation reactions. Developed by Takasago International Corporation, this oxo-tethered ruthenium(II) complex has garnered significant attention in the pharmaceutical and fine chemical industries for its remarkable catalytic activity, broad substrate scope, and high enantioselectivity.[1][2] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, while "Ms" indicates the presence of a methanesulfonyl group. This guide provides a comprehensive overview of the Ru-(R,R)-Ms-DENEB catalyst, including its synthesis, catalytic performance, experimental protocols, and reaction mechanism.
Chemical Structure and Properties:
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IUPAC Name: Chloro{N-[(1R,2R)-2-({2-[(4-methylbenzyl)oxy]ethyl}amino)-1,2-diphenylethyl]methanesulfonamidato-κN,κN'}ruthenium(II)
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CAS Number: 1333981-86-4[2]
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Molecular Formula: C₂₅H₂₉ClN₂O₃RuS[2]
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Molecular Weight: 574.10 g/mol [2]
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Appearance: Light to dark brown powder[3]
Synthesis of Ru-(R,R)-Ms-DENEB
The synthesis of Ru-(R,R)-Ms-DENEB involves the preparation of the chiral ligand followed by its complexation with a ruthenium precursor. The chiral integrity of the starting material, (R,R)-1,2-diphenylethylenediamine, is crucial for the catalyst's stereochemical control.[1]
Experimental Protocol: Synthesis of the Chiral Ligand and Catalyst
Step 1: Synthesis of the Chiral Diamine Ligand
A detailed, step-by-step experimental protocol for the synthesis of the chiral ligand, (1R,2R)-N¹-(2-((4-methylbenzyl)oxy)ethyl)-1,2-diphenylethane-1,2-diamine, and its subsequent sulfonylation to N-((1R,2R)-2-((2-((4-methylbenzyl)oxy)ethyl)amino)-1,2-diphenylethyl)methanesulfonamide is a multi-step process. The synthesis commences with the chiral building block (R,R)-1,2-diphenylethylenediamine, which provides the foundational stereochemistry for the catalyst.[1] This diamine backbone is then functionalized with both a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety in a sequence of reactions that maintain the stereochemical integrity of the (R,R)-diamine.
Step 2: Complexation with Ruthenium
Two primary methods are employed for the complexation of the chiral ligand with ruthenium:[1]
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Direct Coordination from RuCl₃: This method involves reacting ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) directly with the chiral Ms-DENEB ligand in the presence of a stabilizing arene ligand like p-cymene. The mixture is refluxed in a solvent such as methanol, which facilitates the reduction of Ru(III) to Ru(II) and the coordination of the ligands to form the desired complex. The catalyst can then be precipitated and isolated.
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Transmetalation from a Ru(II) Precursor: An alternative route utilizes a pre-formed Ru(II) arene complex, for instance, [Ru(p-cymene)Cl₂]₂. In this procedure, the chloride ligands are first abstracted using a silver salt, such as silver triflate (AgOTf). The chiral (R,R)-Ms-DENEB ligand is then added, coordinating to the resulting cationic ruthenium center. The final product is purified after the removal of the silver chloride byproduct.
Catalytic Performance in Asymmetric Transfer Hydrogenation
Ru-(R,R)-Ms-DENEB is particularly renowned for its exceptional performance in the asymmetric transfer hydrogenation (ATH) of a wide range of ketones and other prochiral substrates, yielding chiral alcohols with high enantiomeric excess (ee). The catalyst exhibits high turnover numbers (TON) and turnover frequencies (TOF), often at very low catalyst loadings (high substrate-to-catalyst ratios, S/C).
Data Presentation: Performance in Asymmetric Transfer Hydrogenation of Ketones
The following tables summarize the catalytic performance of Ru-(R,R)-Ms-DENEB and its analogues in the ATH of various ketone substrates. The typical hydrogen source for these reactions is a mixture of formic acid and triethylamine (HCOOH/Et₃N).
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Acetophenone | 10,000 | >99 | 98 | J. Am. Chem. Soc. 2011, 133, 14960 |
| 4'-Chloroacetophenone | 30,000 | 95 | 97 | takasago.com |
| 4'-Methoxyacetophenone | 10,000 | >99 | 99 | J. Am. Chem. Soc. 2011, 133, 14960 |
| 2'-Methylacetophenone | 5,000 | 98 | 96 | J. Am. Chem. Soc. 2011, 133, 14960 |
Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| 2-Methylbenzophenone | 1,000 | >99 | 99 | J. Am. Chem. Soc. 2016, 138, 10084 |
| 2-Chlorobenzophenone | 1,000 | >99 | >99 | J. Am. Chem. Soc. 2016, 138, 10084 |
| 3-Methoxybenzophenone | 1,000 | 95 | 92 | J. Am. Chem. Soc. 2016, 138, 10084 |
Table 3: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| 2-Acetylpyridine | 1,000 | >99 | 99 | Org. Lett. 2017, 19, 2094 |
| 3-Acetylpyridine | 1,000 | >99 | 98 | Org. Lett. 2017, 19, 2094 |
| 2-Acetylthiophene | 5,000 | >99 | 97 | J. Am. Chem. Soc. 2011, 133, 14960 |
Table 4: Dynamic Kinetic Resolution of α-Substituted Ketones
| Substrate | S/C Ratio | Diastereomeric Ratio (dr) | ee (%) | Reference |
| 2-Phenylcyclohexanone | 1,000 | >99:1 | 99 | Org. Lett. 2021, 23, 3070 |
| 2-Chlorocyclohexanone | 2,000 | 98:2 | 98 | Org. Lett. 2021, 23, 3070 |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones
The following is a general experimental protocol for the asymmetric transfer hydrogenation of a ketone using Ru-(R,R)-Ms-DENEB. The specific conditions may vary depending on the substrate.
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Reaction Setup: A reaction vessel is charged with the ketone substrate and the Ru-(R,R)-Ms-DENEB catalyst (typically 0.01 to 1 mol% loading).
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Solvent and Hydrogen Source: A suitable solvent (e.g., methanol, isopropanol, or water) and the hydrogen source, commonly a 5:2 mixture of formic acid and triethylamine, are added.
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Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to 60 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 1 to 24 hours).
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Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is purified by an appropriate method, such as column chromatography, to yield the chiral alcohol.
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Analysis: The conversion is determined by techniques like ¹H NMR or GC, and the enantiomeric excess is measured by chiral HPLC or chiral GC analysis.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle of asymmetric transfer hydrogenation with Ru-(R,R)-Ms-DENEB involves a metal-ligand bifunctional mechanism. The key steps are the activation of the precatalyst to a ruthenium-hydride species, followed by the concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the substrate.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.
Experimental Workflow for Catalyst Screening and Optimization
The following diagram illustrates a typical workflow for screening and optimizing the conditions for an asymmetric transfer hydrogenation reaction using the Ru-(R,R)-Ms-DENEB catalyst.
Caption: A typical workflow for developing an asymmetric transfer hydrogenation protocol.
Conclusion
The Ru-(R,R)-Ms-DENEB catalyst has established itself as a powerful tool for asymmetric synthesis, particularly for the production of chiral alcohols from ketones. Its oxo-tethered design contributes to its high efficiency, broad applicability, and excellent enantioselectivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core aspects of this catalyst, from its synthesis and catalytic performance to detailed experimental protocols and mechanistic insights. The continued exploration of this and related DENEB catalysts is expected to lead to further advancements in asymmetric catalysis and the development of more efficient and sustainable chemical processes.
